Cas no 1645419-72-2 (N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide)
N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide
- N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide
- AKOS030679480
- EN300-26680691
- 1645419-72-2
- Z1832573392
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- Inchi: 1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3
- InChI Key: GSRXGPHESHCANR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1N1C=CN=N1)N(CC#N)CCC
Computed Properties
- Exact Mass: 269.12766012g/mol
- Monoisotopic Mass: 269.12766012g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 74.8Ų
N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680691-0.05g |
N-(cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide |
1645419-72-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide
Recent Advances in the Study of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide (CAS: 1645419-72-2)
The compound N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide (CAS: 1645419-72-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the importance of the 1,2,3-triazole moiety in the structure of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide, which is known for its ability to participate in hydrogen bonding and π-π stacking interactions. These interactions are crucial for the compound's binding affinity to various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. The presence of the cyanomethyl group further enhances its reactivity, making it a versatile intermediate in the synthesis of more complex bioactive molecules.
In a recent publication in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production. The study also explored the compound's inhibitory effects on cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
Another study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's interaction with the adenosine A2A receptor, a target of interest for treating Parkinson's disease. The results indicated that N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide exhibits moderate binding affinity and selectivity for the A2A receptor, paving the way for further structural optimization to improve its pharmacological profile.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding modes of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide with its biological targets. These studies revealed key interactions between the triazole ring and the active sites of target proteins, which could guide the design of more potent analogs. The compound's favorable pharmacokinetic properties, such as good solubility and metabolic stability, further support its potential as a drug candidate.
In conclusion, N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide (CAS: 1645419-72-2) represents a promising scaffold for the development of new therapeutic agents. Its unique structural features, combined with its demonstrated biological activities, make it a valuable subject of ongoing research. Future studies should focus on optimizing its potency and selectivity, as well as exploring its potential in other therapeutic areas, such as oncology and infectious diseases.
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